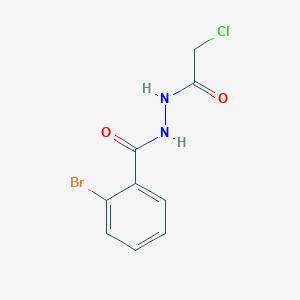

2-bromo-N'-(2-chloroacetyl)benzohydrazide

描述

Significance of the Benzohydrazide (B10538) Scaffold in Contemporary Chemical and Biological Research

The benzohydrazide scaffold is considered a "privileged" structure in medicinal chemistry. thepharmajournal.combiointerfaceresearch.com This is due to its versatile chemical nature and its ability to serve as a foundation for a wide array of biologically active molecules. The hydrazide moiety can participate in various chemical reactions, allowing for the synthesis of a diverse library of derivatives. thepharmajournal.com Furthermore, the structural features of the benzohydrazide core allow it to interact with a multitude of biological targets through hydrogen bonding and other non-covalent interactions.

Research has consistently demonstrated that benzohydrazide derivatives exhibit a broad spectrum of pharmacological activities. These include antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties, among others. thepharmajournal.comscielo.org.za This wide range of bioactivity has cemented the benzohydrazide scaffold as a critical component in the development of new therapeutic agents.

Overview of Benzohydrazide Derivatives as Research Targets in Chemical Biology

In chemical biology, benzohydrazide derivatives are frequently employed as molecular probes and potential inhibitors to investigate complex biological processes. Their synthetic accessibility allows for systematic modifications to study structure-activity relationships (SAR), providing insights into the molecular basis of disease and helping to identify and validate new drug targets. derpharmachemica.com

The ability to introduce various substituents onto the benzene (B151609) ring and the hydrazide nitrogen atoms enables the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. For instance, the introduction of halogen atoms, such as bromine, can enhance a compound's lipophilicity and metabolic stability, which are crucial factors in drug design. thepharmajournal.com

Contextualizing 2-Bromo-N'-(2-chloroacetyl)benzohydrazide within Advanced Benzohydrazide Research

This compound is a specific derivative that embodies the principles of advanced benzohydrazide research. Its structure combines three key components: the 2-bromobenzoyl moiety, the hydrazide linker, and the N'-chloroacetyl group. While specific research on this exact molecule is not extensively published, its chemical features place it at the intersection of several important areas of investigation.

The synthesis of N'-chloroacetyl hydrazides is typically achieved through the reaction of the parent hydrazide with chloroacetyl chloride or a related acylating agent. asianpubs.orgepstem.net In the case of the title compound, 2-bromobenzohydrazide (B1329780) would be acylated with chloroacetyl chloride. asianpubs.org

The most notable feature of this molecule is the chloroacetyl group. This functional group is a well-known electrophile, or "warhead," capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) found in the active sites of enzymes and other proteins. semanticscholar.org This positions This compound as a potential covalent inhibitor, a class of compounds that is of great interest in modern drug discovery for their potential to achieve high potency and prolonged duration of action.

The presence of the bromine atom on the benzene ring further modulates the molecule's properties. Halogenation is a common strategy in medicinal chemistry to improve factors such as membrane permeability and metabolic resistance. Studies on other bromo-substituted benzohydrazides have shown promising biological activities, including analgesic and antiproliferative effects. nih.gov The combination of the 2-bromo substitution and the reactive chloroacetyl group makes This compound a compelling candidate for investigation as a targeted covalent probe or inhibitor in various biological systems.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₉H₈BrClN₂O₂ |

| Molecular Weight | 291.53 g/mol |

| CAS Number | 568557-44-8 |

| Canonical SMILES | C1=CC=C(C(=C1)Br)C(=O)NNC(=O)CCl |

属性

IUPAC Name |

2-bromo-N'-(2-chloroacetyl)benzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClN2O2/c10-7-4-2-1-3-6(7)9(15)13-12-8(14)5-11/h1-4H,5H2,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGXFGAMLSBYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)CCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo N 2 Chloroacetyl Benzohydrazide and Analogous Structures

General Synthetic Routes to the Benzohydrazide (B10538) Core

The benzohydrazide moiety is a crucial scaffold in medicinal chemistry and organic synthesis. Its preparation typically involves the reaction of a benzoic acid derivative with hydrazine (B178648).

The most common and classical method for synthesizing the benzohydrazide core is through the condensation reaction of a carboxylic acid ester with hydrazine hydrate (B1144303). thepharmajournal.com For instance, ethyl benzoate (B1203000) can be refluxed with hydrazine monohydrate in a solvent such as ethanol (B145695) to yield benzohydrazide. thepharmajournal.com The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group.

Another established route involves the use of acyl chlorides. Substituted benzoyl chlorides can be reacted with hydrazine hydrate to form the corresponding benzohydrazide. sid.ir This method is often rapid and efficient but requires the prior synthesis of the acyl chloride from the corresponding carboxylic acid, typically using reagents like thionyl chloride or oxalyl chloride.

A general scheme for these classical syntheses is presented below:

Scheme 1: General Synthesis of Benzohydrazides

(Note: Image is a placeholder for a chemical reaction diagram)

(Note: Image is a placeholder for a chemical reaction diagram)

The choice between the ester or acyl chloride route often depends on the availability of starting materials and the presence of other functional groups in the molecule.

Benzohydrazides are valuable precursors for the synthesis of N-acylhydrazones, a class of compounds known for a wide range of biological activities. nih.govekb.eg Hydrazones are formed through the condensation reaction of a hydrazide with an aldehyde or a ketone. sid.ir This reaction is a type of imine formation and typically occurs under acidic or basic catalysis, or simply by heating the reactants in a suitable solvent like ethanol.

The mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, resulting in the formation of a carbon-nitrogen double bond (C=N), which is characteristic of the hydrazone linkage. sid.ir These derivatives are often referred to as Schiff bases. thepharmajournal.com

Targeted Synthesis of Halogenated Benzohydrazides

The synthesis of 2-bromo-N'-(2-chloroacetyl)benzohydrazide requires the specific placement of a bromine atom at the ortho-position of the benzene (B151609) ring and the subsequent addition of the N-(2-chloroacetyl) group.

Achieving regioselective bromination is key to synthesizing the desired 2-bromo-substituted precursor. Direct bromination of benzoic acid typically yields the meta-substituted product due to the deactivating, meta-directing nature of the carboxylic acid group. Therefore, alternative strategies are employed to synthesize 2-bromobenzoic acid.

Sandmeyer Reaction : A classical and effective method starts from anthranilic acid (2-aminobenzoic acid). The amino group is first diazotized using sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then treated with a copper(I) bromide solution, which facilitates the replacement of the diazonium group with a bromine atom, yielding 2-bromobenzoic acid. prepchem.com

Oxidation of o-Bromotoluene : Another route involves the oxidation of the methyl group of 2-bromotoluene. This can be achieved using strong oxidizing agents in the presence of catalysts, such as cobalt acetate, to afford 2-bromobenzoic acid.

Hydrolysis of Esters : The target acid can also be prepared by the hydrolysis of its corresponding ester, methyl o-bromobenzoate, using a base like sodium hydroxide (B78521) in an aqueous alcohol solution. guidechem.com

More contemporary methods involving palladium-catalyzed C-H activation have also been developed for the regioselective halogenation of benzoic acid derivatives, offering alternative routes under milder conditions. nih.govrsc.org Once 2-bromobenzoic acid is obtained, it can be converted to 2-bromobenzohydrazide (B1329780) using the classical condensation methods described in section 2.1.1.

The final step in the synthesis of the target compound is the introduction of the chloroacetyl group. This is accomplished through an N-acylation reaction. The intermediate, 2-bromobenzohydrazide, is treated with chloroacetyl chloride. Chloroacetyl chloride is a highly reactive acylating agent due to the presence of two electron-withdrawing chlorine atoms. researchgate.netniscpr.res.in

The reaction typically involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of chloroacetyl chloride, leading to the formation of a new amide bond and the elimination of hydrogen chloride. nih.gov The reaction is often carried out in an appropriate solvent and may be facilitated by the addition of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. nih.gov

Scheme 2: N-Acylation of 2-Bromobenzohydrazide

(Note: Image is a placeholder for a chemical reaction diagram)

(Note: Image is a placeholder for a chemical reaction diagram)

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing reaction times and the formation of byproducts. For the synthesis of N-acyl hydrazones and related compounds, several parameters can be adjusted.

In a study on the synthesis of N-acyl hydrazone derivatives, researchers optimized the hydrolysis of a protected intermediate by testing various acid catalysts and solvents. The results indicated that using Bi(NO₃)₃·5H₂O as a catalyst in dichloromethane (B109758) at room temperature provided a superior yield of 98%. acs.org This highlights the significant impact of the catalyst and solvent system on reaction efficiency.

The following table presents data from a study on optimizing the conditions for the synthesis of N-acyl-N'-sulfonyl hydrazides, which involves an N-acylation step analogous to the formation of the target compound. researchgate.net The study investigated the effect of different bases and solvents on the reaction yield.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | 1,4-Dioxane (B91453) | 25 | 12 | 72 |

| 2 | Na₂CO₃ | 1,4-Dioxane | 25 | 12 | 65 |

| 3 | Cs₂CO₃ | 1,4-Dioxane | 25 | 12 | 91 |

| 4 | Cs₂CO₃ | Acetonitrile | 25 | 12 | 85 |

| 5 | Cs₂CO₃ | THF | 25 | 12 | 78 |

Data adapted from a study on N-acylation reactions, demonstrating the effect of base and solvent on product yield. researchgate.net

As shown in the table, the choice of base and solvent significantly influences the reaction outcome, with cesium carbonate (Cs₂CO₃) in 1,4-dioxane providing the highest yield under the tested conditions. researchgate.net Similar optimization studies focusing on temperature, reaction time, and reactant stoichiometry are crucial for developing efficient and scalable syntheses for this compound and its analogs.

Spectroscopic and Structural Elucidation Techniques in Benzohydrazide Research

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-bromo-N'-(2-chloroacetyl)benzohydrazide is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.

Key vibrational frequencies anticipated for this molecule include the stretching vibrations of the N-H and C=O groups of the hydrazide moiety. Typically, N-acylhydrazones show N-H stretching bands in the region of 3016–3310 cm⁻¹ mdpi.com. The presence of two amide-like functionalities in this compound would likely result in distinct N-H stretching vibrations. The carbonyl (C=O) stretching vibrations are also prominent features. For related N-acylhydrazone structures, these bands are observed between 1580–1658 cm⁻¹ mdpi.comnih.gov. The this compound molecule contains two carbonyl groups, which may present as two separate, sharp absorption bands. For instance, chloroacetylhydrazones typically show a strong C=O absorption in the range of 1690-1700 cm⁻¹ oup.com.

The aromatic part of the molecule, the 2-bromophenyl ring, would be identified by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-600 cm⁻¹ range. The chloroacetyl group would be characterized by the C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ region, and the C-H stretching of the methylene (B1212753) (-CH₂) group.

Table 1: Predicted FT-IR Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3350 |

| Aromatic C-H | Stretching | 3050 - 3150 |

| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 2960 |

| Carbonyl (C=O) | Stretching | 1650 - 1700 |

| Amide N-H | Bending | 1550 - 1640 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound is expected to provide a wealth of structural information. The aromatic region of the spectrum would likely display a complex multiplet pattern corresponding to the four protons on the 2-bromophenyl ring. Due to the electron-withdrawing effects of the bromine atom and the carbonyl group, these protons would resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. The splitting pattern would be influenced by the ortho, meta, and para coupling between the aromatic protons.

The protons of the hydrazide and chloroacetyl moieties would also give rise to characteristic signals. The N-H protons are expected to appear as broad singlets in the downfield region, with their chemical shifts being highly dependent on the solvent and concentration. In DMSO-d₆, these signals can often be found between δ 8.0 and δ 12.0 ppm for similar hydrazide structures researchgate.net. The methylene protons (-CH₂-) of the chloroacetyl group are anticipated to appear as a sharp singlet, as there are no adjacent protons to cause splitting. The chemical shift of this signal would be influenced by the adjacent electron-withdrawing chlorine atom and carbonyl group, likely placing it in the range of δ 4.0 - 5.0 ppm. For comparison, the methylene protons of the ClCH₂CO- group in chloroacetylhydrazones have been observed at approximately δ 4.5 ppm (converted from τ value) oup.com.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| N-H (amide) | 8.0 - 12.0 | Broad Singlet |

| -CH₂-Cl | 4.0 - 5.0 | Singlet |

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, detailing the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The two carbonyl carbons (C=O) are expected to resonate in the highly deshielded region of the spectrum, typically between δ 160 and 180 ppm mdpi.com. The aromatic carbons of the 2-bromophenyl ring would appear in the range of δ 110 to 140 ppm. The carbon atom directly bonded to the bromine (C-Br) would show a characteristic chemical shift, often shifted to a slightly higher field compared to the other substituted aromatic carbons due to the heavy atom effect. The carbon of the methylene group (-CH₂Cl) in the chloroacetyl moiety is anticipated to resonate in the range of δ 40-50 ppm, influenced by the attached chlorine atom.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 180 |

| Aromatic C | 110 - 140 |

| Aromatic C-Br | ~115 - 125 |

| Methylene (-CH₂Cl) | 40 - 50 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A key feature would be the presence of an [M+2]⁺ peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br researchgate.netnih.gov. The presence of a chlorine atom would also contribute an [M+2]⁺ peak of approximately one-third the intensity of the molecular ion peak, leading to a complex isotopic pattern for the molecular ion cluster.

The fragmentation pattern would likely involve cleavage of the bonds within the hydrazide linkage. Common fragmentation pathways for benzohydrazides include the loss of the hydrazide moiety and the formation of the benzoyl cation. For 4-bromobenzohydrazide, prominent peaks are observed at m/z 183/185 and 155/157, corresponding to the [BrC₆H₄CO]⁺ and [BrC₆H₄]⁺ fragments, respectively nih.govnist.gov. A similar fragmentation would be expected for the 2-bromo isomer. Cleavage of the chloroacetyl group could also occur, leading to fragments corresponding to the loss of •CH₂Cl or •Cl.

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provides highly accurate mass measurements of the molecular ion and fragment ions, allowing for the determination of their elemental compositions. This technique would be crucial in unequivocally confirming the molecular formula of this compound. The precise mass of the molecular ion would be compared to the calculated mass based on its chemical formula (C₉H₈BrClN₂O₂). The characteristic isotopic pattern of bromine and chlorine would also be clearly resolved and would aid in the confirmation of the presence of these halogens in the molecule and its fragments nih.gov.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z | Possible Structure |

|---|---|---|

| [M]⁺ | 290/292/294 | [C₉H₈BrClN₂O₂]⁺ |

| [M-Cl]⁺ | 255/257 | [C₉H₈BrN₂O₂]⁺ |

| [M-CH₂Cl]⁺ | 241/243 | [C₈H₆BrN₂O₂]⁺ |

| [BrC₆H₄CO]⁺ | 183/185 | 2-Bromobenzoyl cation |

| [BrC₆H₄]⁺ | 155/157 | 2-Bromophenyl cation |

| [C₆H₄CO]⁺ | 104 | Benzoyl cation (from loss of Br) |

| [C₆H₅]⁺ | 77 | Phenyl cation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational parameters, thereby offering a definitive structural elucidation of molecules like this compound in the solid state.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for determining the molecular structure of crystalline compounds. The process involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density distribution within the crystal, from which the atomic positions can be determined.

The crystallographic data for a related compound, (E)-4-Bromo-N′-(2-chlorobenzylidene)benzohydrazide, is presented in the table below to illustrate the type of information obtained from such studies. researchgate.net

| Parameter | (E)-4-Bromo-N′-(2-chlorobenzylidene)benzohydrazide |

| Chemical Formula | C14H10BrClN2O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.218 (4) |

| b (Å) | 13.512 (5) |

| c (Å) | 9.200 (3) |

| β (°) | 97.077 (6) |

| Volume (ų) | 1383.1 (8) |

| Z | 4 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. These interactions play a critical role in the stability and physical properties of the crystalline material. X-ray crystallography provides the data necessary to analyze these interactions in detail.

Hydrogen Bonding: In benzohydrazide (B10538) derivatives, hydrogen bonds are significant in directing the crystal packing. The N-H and C=O groups of the hydrazide moiety are potent hydrogen bond donors and acceptors, respectively. Intermolecular N-H···O hydrogen bonds are commonly observed, often leading to the formation of one-dimensional chains or two-dimensional networks. researchgate.netnih.gov For this compound, the presence of the N-H proton and the two carbonyl oxygen atoms suggests a high likelihood of forming robust hydrogen-bonded structures.

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. nih.govuomphysics.net This method maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in different types of contacts. The surface is colored according to various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii.

For benzohydrazide structures, Hirshfeld analysis typically reveals the prevalence of H···H, O···H, and C···H contacts, which represent van der Waals forces and hydrogen bonds. researchgate.net The presence of bromine and chlorine atoms in this compound would introduce additional halogen bonding (Br···O, Cl···O) and other weak interactions, which can be quantified by their percentage contribution to the total Hirshfeld surface. nih.gov For example, in a related brominated compound, Br···H contacts were found to make a significant contribution to the Hirshfeld surface. nih.gov

The analysis of a similar compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, showed that H···H, H···Cl/Cl···H, H···C/C···H, H···O/O···H, and H···S/S···H were the most significant contacts. nih.gov This suggests that for this compound, a detailed Hirshfeld surface analysis would likely highlight the importance of hydrogen bonds involving the carbonyl oxygen and N-H group, as well as contributions from the halogen atoms in directing the crystal packing.

The combination of single-crystal X-ray diffraction and Hirshfeld surface analysis provides a comprehensive understanding of the solid-state structure of benzohydrazide derivatives, elucidating the intricate network of intermolecular forces that dictate their crystalline architecture.

Investigation of Biological Activities of 2 Bromo N 2 Chloroacetyl Benzohydrazide Derivatives

Antimicrobial Research Pathways

Hydrazide derivatives are noted for their potential antimicrobial properties. nih.gov The introduction of halogen substituents, such as bromine and chlorine, into the molecular structure is a common strategy aimed at enhancing biological efficacy.

Derivatives of benzohydrazide (B10538) have been evaluated for their in-vitro antibacterial potential against a spectrum of pathogens. Studies on N'-(substituted benzylidene)benzohydrazides containing a bromo-substitution have demonstrated notable antimicrobial activity. thepharmajournal.com For instance, certain benzylidene hydrazides with chloro and nitro substituents have been identified as the most active antibacterial agents in their series. nih.gov

Research has shown that some of these compounds are bacteriostatic against Staphylococcus aureus but can be bactericidal against Escherichia coli and Bacillus subtilis. nih.gov In one study, specific chloro-substituted benzylidene hydrazides showed good antibacterial capability against E. coli with a pMIC value of 1.80. nih.gov Similarly, N-benzamide derivatives have shown significant activity against both B. subtilis and E. coli, with one compound exhibiting a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Other related structures, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, have also been reported to be active against Gram-positive bacteria with MIC values ranging from 2.5 to 5.0 mg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Benzohydrazide and Benzamide Derivatives

| Compound Class | Bacterial Strain | Measurement | Value | Reference |

|---|---|---|---|---|

| Chloro-substituted Benzylidene Hydrazide | Escherichia coli | pMIC | 1.80 | nih.gov |

| N-Benzamide Derivative | Bacillus subtilis | MIC | 6.25 µg/mL | nanobioletters.com |

| N-Benzamide Derivative | Escherichia coli | MIC | 3.12 µg/mL | nanobioletters.com |

The antifungal potential of benzohydrazide derivatives and their analogues is an active area of research, driven by the need for new agents to combat fungal infections. mdpi.com Benzylidene hydrazides have generally demonstrated higher antifungal potential compared to their antibacterial activity. nih.gov

A closely related amide, 2-chloro-N-phenylacetamide, has been investigated for its activity against fluconazole-resistant Candida species. nih.gov This compound inhibited all tested strains of Candida albicans and Candida parapsilosis, with MIC values ranging from 128 to 256 µg/mL and Minimum Fungicidal Concentration (MFC) values between 512 and 1,024 µg/mL. nih.govscielo.br The same compound also showed potent activity against Aspergillus flavus, with MICs between 16 and 256 μg/mL and MFCs between 32 and 512 μg/mL. scielo.br Furthermore, this molecule demonstrated the ability to inhibit biofilm formation and disrupt preformed biofilms, which are critical factors in the persistence of fungal infections. nih.govscielo.br

Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide

| Fungal Strain | Measurement | Value (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | MIC | 128 - 256 | nih.govscielo.br |

| Candida albicans | MFC | 512 - 1,024 | scielo.br |

| Candida parapsilosis | MIC | 128 - 256 | nih.govscielo.br |

| Candida parapsilosis | MFC | 512 - 1,024 | scielo.br |

| Aspergillus flavus | MIC | 16 - 256 | scielo.br |

Leishmaniasis remains a significant public health issue, necessitating the search for new and effective treatments. nih.gov While research into the antileishmanial activity of 2-bromo-N'-(2-chloroacetyl)benzohydrazide specifically is not widely documented, related heterocyclic compounds such as benzimidazole (B57391) derivatives have been investigated for this purpose. nih.gov In one study, a benzimidazole-based molecule demonstrated a potent antileishmanial effect against Leishmania major with a half-maximal inhibitory concentration (IC50) of 0.6787 µg/mL, comparable to the standard drug Amphotericin B. nih.gov Other research on gold-based N-heterocyclic carbenes has also shown activity at low micromolar concentrations against Leishmania promastigotes. nih.gov These studies highlight the potential of heterocyclic structures in the design of novel antileishmanial agents.

Anti-Proliferative and Cytotoxic Research Methodologies

The evaluation of benzohydrazide derivatives for anticancer activity is a key research focus, with many compounds showing promise in preclinical studies. thepharmajournal.com

Derivatives of 2-bromo-benzohydrazide have been assessed for their in-vitro anticancer potential against various human cancer cell lines. One study found that a specific 2-bromo-N'-(substituted benzylidene) benzohydrazide was the most potent anticancer agent against the human colon cancer (HCT 116) cell line, with an IC50 value of 1.88 µM. thepharmajournal.com

Related compounds have also shown activity against other cell lines. A derivative of 2-bromo-phenylthiourea was reported to suppress the proliferation and migration of human cervical HeLa cells. nih.gov Furthermore, dihalogenophenylthioureas demonstrated a significant cytotoxic effect on erythroleukemia K-562 cell lines, with some analogues being more effective and selective than the reference drug cisplatin. nih.gov The antiviral evaluation of certain benzylidene hydrazides also noted activity against Vesicular Stomatitis Virus in HeLa cell cultures, indicating a broad range of biological interactions for this class of compounds. nih.gov

Table 3: In Vitro Cytotoxic Activity of Selected Benzohydrazide and Related Derivatives

| Compound Class | Cell Line | Measurement | Value | Reference |

|---|---|---|---|---|

| 2-bromo-N'-(substituted benzylidene) benzohydrazide | Human Colon Cancer (HCT 116) | IC50 | 1.88 µM | thepharmajournal.com |

| Phthalazine-based derivative | Human Colon Cancer (HCT 116) | IC50 | 0.32 µM | semanticscholar.org |

| Thiazole derivative | Human Colon Cancer (HCT 116) | IC50 | 4.7 µg/mL | ekb.eg |

| Dihalogenophenylthiourea | Erythroleukemia (K-562) | IC50 | ~10.2–12.9 µM | nih.gov |

Understanding the mechanism of action is crucial for the development of targeted cancer therapies. For derivatives related to 2-bromo-benzohydrazide, several potential cellular mechanisms have been explored. For example, the cytotoxic activity of a 2-bromo-5-(trifluoromethoxy)phenylthiourea derivative in HeLa cells was linked to the inhibition of the Wnt/β-catenin signaling pathway. nih.gov

In the context of HCT-116 colon cancer cells, some novel phthalazine-based derivatives have been found to exert their potent cytotoxicity by inducing apoptosis and inhibiting VEGFR2, a key receptor in angiogenesis. semanticscholar.org One such compound induced apoptosis at a rate 21.7-fold higher than untreated cells and arrested the cell cycle in the S-phase. semanticscholar.org Other research on a natural product derivative also found that its cytotoxic effect on HCT116 cells was mediated through the stimulation of apoptosis via caspase 3/7 activation and DNA fragmentation. nih.gov These findings suggest that derivatives of this compound may act through multiple pathways to induce cancer cell death.

Enzyme Inhibition Studies

The ability of 2-bromobenzohydrazide (B1329780) derivatives to inhibit specific enzymes is a significant area of research. These studies are crucial in understanding the therapeutic potential of these compounds.

Urease is an enzyme that catalyzes the hydrolysis of urea, a process implicated in the pathogenesis of diseases caused by certain bacteria. The inhibition of this enzyme is a key target for therapeutic intervention. Studies on hydrazone derivatives have shown significant urease inhibitory potential. For instance, N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide demonstrated potent urease inhibitory activity with an IC₅₀ value of 8.4 µM. nih.gov This is considerably more potent than the standard inhibitor, thiourea, which has an IC₅₀ of 21.00 ± 0.11 µM. researchgate.net Another study on a series of benzohydrazide derivatives also reported strong inhibitory activities, with some compounds showing IC₅₀ values as low as 0.87 ± 0.31 µM. nih.gov

Table 1: Urease Inhibitory Activity of Benzohydrazide Derivatives

| Compound | IC₅₀ (µM) | Standard Inhibitor (Thiourea) IC₅₀ (µM) |

|---|---|---|

| N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | 8.4 nih.gov | 21.25 ± 0.15 nih.gov |

| 2-Nitrobenzohydrazide | 4.25 ± 0.08 researchgate.net | 21.00 ± 0.11 researchgate.net |

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases. Research has shown that benzohydrazide derivatives can act as inhibitors of these enzymes. Specifically, derivatives of 2- and 3-bromobenzohydrazide have been identified as selective inhibitors of AChE. nih.govmdpi.com In one study, these brominated analogs did not significantly inhibit BChE, showing IC₅₀ values greater than 500 μM for that enzyme. mdpi.com A series of 2-(substituted benzoyl)hydrazine-1-carboxamides demonstrated dual inhibition of both AChE and BChE, with IC₅₀ values ranging from 44–100 µM for AChE and starting from 22 µM for BChE. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Bromobenzohydrazide Derivatives

| Compound Class | Target Enzyme | IC₅₀ Range (µM) | Selectivity |

|---|---|---|---|

| N-tridecyl-2-(bromobenzoyl)hydrazine-1-carboxamides (2j) | AChE | 44.08 ± 0.37 nih.gov | Selective for AChE (SI > 8.4) mdpi.com |

| N-tridecyl-2-(bromobenzoyl)hydrazine-1-carboxamides (2j) | BChE | >500 nih.gov | |

| N-tridecyl-2-(3-bromobenzoyl)hydrazine-1-carboxamides (2k, 2l) | AChE | 59.90 - 64.93 nih.gov | Selective for AChE (SI > 8.4) mdpi.com |

SI = Selectivity Index (Ratio of IC₅₀ for BChE/IC₅₀ for AChE). Values > 1 indicate preferential AChE inhibition.

Dipeptidyl peptidase IV (DPP-IV) is a serine protease involved in glucose metabolism, and its inhibition is a therapeutic approach for type 2 diabetes. frontiersin.org While specific studies on this compound are not prevalent, the broader class of heterocyclic compounds is being extensively investigated for DPP-IV inhibition. nih.gov Research into various chemical scaffolds has identified key pharmacophores necessary for ligand-protein interactions to inhibit DPP-IV. nih.gov For example, a series of pyrimidinedione derivatives were synthesized and evaluated, showing that hydrophobic characteristics positively influenced DPP-IV inhibitory activity. nih.gov

Topoisomerase II is a vital enzyme in DNA replication and a target for anticancer drugs. nih.gov Research into benzamide and benzoxazole derivatives has shown inhibitory activity against human topoisomerase I and II. researchgate.net In one study, the 2-(4'-bromophenyl)-6-nitrobenzoxazole derivative was identified as the most effective Topoisomerase II inhibitor with an IC₅₀ value of 71 µM. researchgate.net These findings suggest that the benzamide scaffold, which is structurally related to benzohydrazide, could be a promising starting point for designing novel topoisomerase inhibitors. researchgate.net

Table 3: Topoisomerase II Inhibitory Activity of Related Benzamide/Benzoxazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) | Topo I | 104 researchgate.net |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) | Topo IIα | >250 researchgate.net |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) | Topo I | 127 researchgate.net |

Antioxidant Activity Assessment (e.g., DPPH Radical Scavenging Assay)

Antioxidant activity is the ability of a compound to neutralize harmful free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate this property. nih.govnih.gov Studies on dihydropyrazole-carbohydrazide derivatives, which share the hydrazide functional group, have demonstrated significant antioxidant capabilities. In a particular study, derivatives featuring bromo, chloro, and hydroxyl substituents were synthesized. The DPPH radical scavenging activity for these compounds was notable, with IC₅₀ values in the range of 16–38 μM, comparable to the standard antioxidant ascorbic acid (IC₅₀ = 13 ± 2 μM). mdpi.com

Table 4: DPPH Radical Scavenging Activity of Related Hydrazide Derivatives

| Compound | IC₅₀ (µM) | Standard (Ascorbic Acid) IC₅₀ (µM) |

|---|---|---|

| Dihydropyrazole-carbohydrazide with -Br substituent (2b) | 26 ± 2 mdpi.com | 13 ± 2 mdpi.com |

| Dihydropyrazole-carbohydrazide with -Cl substituent (2c) | 16 ± 4 mdpi.com | 13 ± 2 mdpi.com |

Anti-Inflammatory Research Approaches

Inflammation is a complex biological response, and its chronic state is associated with various diseases. Benzothiazole and benzimidazole derivatives have been a focus of anti-inflammatory drug research. nih.govmdpi.com A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives evaluated their in vitro anti-inflammatory activity using a protease inhibition assay. The results indicated superior efficiency in inhibiting trypsin activity, with IC₅₀ values ranging from 0.04–0.07 mg/mL, which were significantly lower than that of the standard drug, acetylsalicylic acid (0.4051 ± 0.0026 mg/mL). researchgate.net This suggests that the N-(2-bromo-phenyl) moiety is a valuable component in the design of potent anti-inflammatory agents.

Anti-Nematode Activity Investigations

Research into the bioactivity of benzohydrazide derivatives has revealed their potential as nematicides. biointerfaceresearch.com Studies have been conducted to assess the effectiveness of these compounds in controlling plant-parasitic nematodes, which are significant agricultural pests.

One study investigated a series of benzohydrazide derivatives for their ability to reduce gall formation on cucumber roots, a common symptom of nematode infestation. biointerfaceresearch.com Among the tested compounds, N'-{4-[(benzoyloxy)imino]-cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide demonstrated excellent anti-nematode activity. biointerfaceresearch.com This compound, along with 3,4-dichloro-N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide, was found to be highly effective, reducing gall formation by 91% and 93%, respectively. biointerfaceresearch.com Other related compounds also showed considerable efficacy in these tests. biointerfaceresearch.com

The anti-nematode activity of selected benzohydrazide derivatives is summarized in the table below.

Table 1: Anti-Nematode Activity of Benzohydrazide Derivatives

| Compound | Test Concentration | Effect on Gall Formation |

|---|---|---|

| 3,4-Dichloro-N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide | 80 mg/kg | 93% decrease |

| N'-{4-[(benzoyloxy)imino]-cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide | 80 mg/kg | 91% decrease |

| N'-{4-[(benzoyloxy)imino]cyclohexa-2,5-dien-1-ylidene}-4-chlorobenzohydrazide | 80 mg/kg | 89% decrease |

| N'-[4-{[(4-nitrobenzoyl)oxy]imino}cyclohexa-2,5-dien-1-ylidene]benzohydrazide | 80 mg/kg | 72% decrease |

Insecticidal Activity Research

The insecticidal properties of benzohydrazide derivatives and related compounds, such as diacylhydrazines and acylhydrazones, have been a subject of considerable research. biointerfaceresearch.commdpi.comnih.govresearchgate.net These studies have demonstrated that certain derivatives exhibit significant activity against a range of insect pests.

In one study, N'-[4-{[(4-nitrobenzoyl)oxy]imino}cyclohexa-2,5-dien-1-ylidene]benzohydrazide showed high insecticidal activity against the house fly and rice weevil, achieving a 100% mortality rate at a concentration of 0.5%. biointerfaceresearch.com Another compound, 3,4-dichloro-N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide, was also effective against the rice weevil, causing a 53% mortality rate at the same concentration. biointerfaceresearch.com

Further research into diacylhydrazine derivatives has identified compounds with potent insecticidal effects against various lepidopteran pests. nih.gov For instance, certain 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole derivatives showed excellent activity against Plutella xylostella (diamondback moth), with LC50 values lower than the commercial insecticide tebufenozide. nih.gov Specifically, compounds where the R group was a phenyl, 4-fluorophenyl, or another substituted phenyl ring demonstrated high efficacy. nih.gov

The following table presents data on the insecticidal activity of selected benzohydrazide and diacylhydrazine derivatives.

Table 2: Insecticidal Activity of Benzohydrazide and Diacylhydrazine Derivatives

| Compound | Target Insect | Concentration | Mortality Rate (%) | LC50 (mg L-1) |

|---|---|---|---|---|

| N'-[4-{[(4-nitrobenzoyl)oxy]imino}cyclohexa-2,5-dien-1-ylidene]benzohydrazide | House fly | 0.5% | 100% | Not Reported |

| N'-[4-{[(4-nitrobenzoyl)oxy]imino}cyclohexa-2,5-dien-1-ylidene]benzohydrazide | Rice weevil | 0.5% | 100% | Not Reported |

| 3,4-Dichloro-N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide | Rice weevil | 0.5% | 53% | Not Reported |

| Diacylhydrazine derivative (10h) | Plutella xylostella | Not Reported | Not Reported | 23.67 |

| Diacylhydrazine derivative (10g) | Plutella xylostella | Not Reported | Not Reported | 27.49 |

| Diacylhydrazine derivative (10w) | Plutella xylostella | Not Reported | Not Reported | 28.90 |

| Tebufenozide (Commercial Insecticide) | Plutella xylostella | Not Reported | Not Reported | 37.77 |

Computational Approaches in the Study of 2 Bromo N 2 Chloroacetyl Benzohydrazide and Analogs

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand drug-receptor interactions and to screen for potential drug candidates.

Ligand-Protein Interaction Analysis

Molecular docking studies have been instrumental in analyzing the interactions between 2-bromo-N'-(2-chloroacetyl)benzohydrazide and its analogs with various protein targets. These analyses reveal the specific binding modes and the key amino acid residues involved in the ligand-protein complex. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively contribute to the binding affinity. researchgate.net The stability of these interactions is crucial for the potential inhibitory activity of the compound.

Identification of Potential Biological Targets and Binding Affinities

Through molecular docking, researchers can screen libraries of compounds against known biological targets to identify potential inhibitors. For hydrazide derivatives, including analogs of this compound, this approach has helped in identifying potential targets and predicting their binding affinities. nih.govnih.gov The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction between the ligand and the protein. nih.gov Compounds with lower binding energies are generally considered to have higher binding affinities and are therefore more promising as potential drug candidates. ksu.edu.sa

Table 1: Predicted Binding Affinities of Hydrazide Derivatives for Various Targets

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 2b | SIRT1 | - |

| 2c | TPMT | - |

| 2d | Tyrosinase | - |

| 2o | SIRT1, TPMT, Tyrosinase | - |

Docking Against Specific Proteins (e.g., Mycobacterium tuberculosis InhA protein, Type-II Topoisomerase)

Mycobacterium tuberculosis InhA protein: The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a well-established target for antitubercular drugs. nih.govmdpi.com Molecular docking studies have been performed to evaluate the binding of benzohydrazide (B10538) derivatives to the active site of InhA. researchgate.net These studies help in understanding how these compounds might inhibit the enzyme, which is crucial for the synthesis of mycolic acids in the bacterial cell wall. mdpi.com The docking results for related compounds have shown favorable interactions within the InhA binding pocket, suggesting their potential as anti-tuberculosis agents. researchgate.netnih.gov

Type-II Topoisomerase: Type-II topoisomerases are essential enzymes that control the topological state of DNA and are important targets for anticancer drugs. nih.govnih.gov Molecular docking has been used to investigate the interaction of various compounds with human topoisomerase II. These simulations can predict the binding mode and affinity, providing insights into the potential of these compounds to act as topoisomerase inhibitors. nih.gov

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of molecules.

Optimized Geometries and Electronic Structure Analysis

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. conicet.gov.arnih.gov This information is fundamental for understanding the molecule's reactivity and interactions. For compounds structurally related to this compound, such as (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, DFT has been used to confirm their structure. researchgate.net The analysis of the electronic structure provides information about the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior. nih.gov

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO/LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive. researchgate.net This analysis is valuable in predicting the potential of a compound to participate in chemical reactions, including those relevant to its biological activity.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance in Chemical Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. |

Data sourced from wikipedia.orgresearchgate.netscribd.com.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. scispace.comchemrxiv.org It helps in identifying the electrophilic and nucleophilic sites, which are key to understanding a molecule's interaction with other chemical species. nih.gov The MEP map displays regions of varying electron density, typically using a color spectrum.

For benzohydrazide derivatives, MEP analysis reveals distinct electrostatic regions. researchgate.net Generally, the map indicates:

Negative Regions (Red): These areas are characterized by high electron density and are susceptible to electrophilic attack. In benzohydrazide structures, these regions are typically localized over electronegative atoms like oxygen and nitrogen, particularly the carbonyl oxygen. nih.govresearchgate.net

Positive Regions (Blue): These areas have a lower electron density, or an excess of positive charge, making them prone to nucleophilic attack. These are often found around the hydrogen atoms, especially those bonded to nitrogen (N-H groups).

Neutral Regions (Green): These zones represent areas with a near-zero potential, indicating a balance of charge. nih.gov

By analyzing the MEP map, researchers can predict how a molecule like this compound might orient itself when approaching a receptor or another reactant, providing foundational knowledge for designing molecules with specific interaction capabilities. as-proceeding.comas-proceeding.com

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors are parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide quantitative measures of a molecule's stability and reactivity. nih.govmdpi.com Key descriptors include chemical hardness, softness, electronegativity, chemical potential, and the electrophilicity index. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a primary indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com For various benzohydrazide derivatives, these parameters have been calculated to understand their chemical behavior. nih.gov

Below is an interactive table showcasing typical global reactivity descriptors calculated for a representative benzohydrazide analog, based on Density Functional Theory (DFT) computations. nih.govresearchgate.net

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 to -7.5 |

| LUMO Energy | ELUMO | - | -1.5 to -2.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential | I | -EHOMO | 6.5 to 7.5 |

| Electron Affinity | A | -ELUMO | 1.5 to 2.5 |

| Global Hardness | η | (I - A) / 2 | 2.0 to 2.5 |

| Global Softness | S | 1 / (2η) | 0.20 to 0.25 |

| Electronegativity | χ | (I + A) / 2 | 4.0 to 5.0 |

| Chemical Potential | μ | -(I + A) / 2 | -4.0 to -5.0 |

| Electrophilicity Index | ω | μ2 / (2η) | 3.0 to 4.0 |

Note: The values presented are illustrative for benzohydrazide analogs and can vary based on specific substitutions and the computational methods used.

Advanced Computational Analyses

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge delocalization within a molecule by studying the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewisc.edu This analysis provides insight into intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute significantly to molecular stability. researchgate.netresearchgate.net

In the study of benzohydrazide analogs, NBO analysis reveals significant charge transfer from lone pair orbitals of oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. researchgate.net The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their strength. A higher E(2) value indicates a more intense interaction and greater stabilization of the molecule. wisc.edu For instance, a common interaction in these structures is the delocalization of a lone pair on the oxygen atom (LP(O)) to an adjacent pi-antibonding orbital (π*), contributing to the resonance stability of the amide group. researchgate.net

Atom in Molecule (AIM) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, is a model used to analyze the electron density topology to define chemical bonding and intermolecular interactions. researchgate.net AIM theory identifies critical points in the electron density where the gradient is zero. The properties at these bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the nature of the interaction.

For benzohydrazide analogs, AIM analysis is employed to study both intramolecular and intermolecular hydrogen bonds. A negative Laplacian value at the BCP signifies a shared interaction, typical of covalent bonds, while a positive Laplacian indicates a closed-shell interaction, characteristic of hydrogen bonds, van der Waals forces, and ionic bonds. researchgate.net This analysis can confirm the presence and quantify the strength of hydrogen bonds, such as N-H···O interactions, which often dictate the crystal packing and supramolecular structure of these compounds.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. researchgate.net Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a primary measure of a molecule's second-order NLO activity. researchgate.net

Studies on benzohydrazide derivatives have shown that intramolecular charge transfer (ICT) from donor to acceptor groups within the molecule, facilitated by a π-conjugated system, can lead to significant NLO responses. researchgate.netresearchgate.net The presence of bromo- and chloro- substituents, as in this compound, can influence these properties. The bromo group, in particular, has been shown to enhance molecular hyperpolarizability and favor the acentric crystal structures necessary for second-harmonic generation (SHG). researchgate.netresearchgate.net The calculated hyperpolarizability values for some benzohydrazide analogs have been found to be several times greater than that of urea, a standard reference material for NLO studies, suggesting their potential as NLO materials. researchgate.net

| Compound Type | Parameter | Typical Calculated Value |

|---|---|---|

| Benzohydrazide Analog | Dipole Moment (μ) | 3 - 6 Debye |

| Linear Polarizability (α) | 20 - 40 x 10-24 esu | |

| First Hyperpolarizability (β) | 1 - 30 x 10-30 esu | |

| Urea (Reference) | First Hyperpolarizability (β) | ~0.37 x 10-30 esu |

Note: Values are illustrative and highly dependent on the specific molecular structure and computational level of theory.

Structure Activity Relationship Sar Studies of Benzohydrazide Derivatives

Impact of Substituents on Observed Biological Activities

The biological activity of benzohydrazide (B10538) derivatives is significantly influenced by the nature and position of substituents on the benzoyl and hydrazide moieties. nih.govnih.gov Halogen atoms, such as bromine and chlorine, play a crucial role in modulating the potency of these compounds. For instance, the presence of a bromo substituent on the phenyl ring has been shown to enhance the antimicrobial and anticancer activities of certain benzohydrazide derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have indicated that electronic and topological parameters are key determinants of the antimicrobial activity of bromo-benzohydrazide derivatives. nih.gov Specifically, the total energy (Te), valence zero order molecular connectivity index (0χv), and Wiener index (W) have been identified as significant descriptors in QSAR models for these compounds. nih.gov

The introduction of different substituents on the benzylidene portion of benzohydrazide molecules also leads to a wide range of biological responses. For example, in a series of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides, various substitutions on the benzylidene ring resulted in compounds with varying degrees of antimicrobial and anticancer efficacy. nih.gov

The following table summarizes the impact of different substituents on the anticancer activity of a series of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene) benzohydrazides against the human colon cancer cell line HCT 116. thepharmajournal.com

| Compound | Substitution on Benzylidene Ring | Anticancer Activity (IC50 in µM) |

| Compound 4 | Not specified in abstract | 1.88 ± 0.03 |

| Standard Drug | 5-Fluorouracil | Not specified in abstract |

This table illustrates the potent anticancer activity of a specific bromo-benzohydrazide derivative, highlighting the therapeutic potential of this class of compounds. thepharmajournal.com

Influence of Positional Isomerism on Biological Activity

The position of substituents on the aromatic rings of benzohydrazide derivatives can have a profound effect on their biological activity. nih.govmdpi.com Studies on various classes of heterocyclic compounds have demonstrated that positional isomers can exhibit significantly different potencies and selectivities. nih.gov For example, in a series of oxazolidinone derivatives, a linearly attached benzotriazole (B28993) moiety resulted in greater antibacterial potency compared to its angularly attached counterpart. nih.gov

In the context of benzohydrazide derivatives, the position of the bromo substituent (e.g., 2-bromo, 3-bromo, or 4-bromo) on the benzoyl ring can influence the molecule's electronic properties and steric hindrance, thereby affecting its interaction with biological targets. nih.gov Similarly, the relative positions of substituents on the N'-benzylidene ring are critical for activity. For instance, in a series of benzohydrazide derivatives containing dihydropyrazoles, it was observed that derivatives with a methoxyl group at the para-position of the 'B' ring displayed better antitumor activities than those with the same group at the meta-position. nih.govmdpi.com

Mechanistic Insights Derived from SAR Analysis

Structure-activity relationship studies provide valuable clues about the potential mechanisms of action of benzohydrazide derivatives. The observation that specific structural features consistently lead to enhanced activity suggests that these features are important for molecular recognition by the biological target. nih.gov

For example, the consistent finding that halogenated benzohydrazides exhibit potent biological activities suggests that these halogen atoms may be involved in key interactions with the target, such as halogen bonding or enhancing the lipophilicity of the compound to facilitate cell membrane penetration. nih.govthepharmajournal.com

SAR analyses of benzimidazole (B57391) derivatives, which share structural similarities with benzohydrazides, have shown that substitutions at various positions on the benzimidazole scaffold greatly influence their anti-inflammatory activity by interacting with specific targets like cyclooxygenase (COX) and 5-lipoxygenase. nih.gov This suggests that the substituents on the benzohydrazide core of compounds like 2-bromo-N'-(2-chloroacetyl)benzohydrazide likely play a similar role in directing their interactions with specific biological macromolecules.

Kinetic Studies of Enzyme Inhibition Mechanisms (e.g., Competitive, Non-competitive)

Kinetic studies are essential for elucidating the mechanism by which a compound inhibits an enzyme. These studies can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed, providing a deeper understanding of the inhibitor's interaction with the enzyme and its substrate. nih.gov

For competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. uobaghdad.edu.iq This type of inhibition can be overcome by increasing the substrate concentration. uobaghdad.edu.iq In non-competitive inhibition, the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency but not substrate binding. uobaghdad.edu.iq

A graphical method for analyzing enzyme kinetics involves plotting experimental data in various ways to identify the type of inhibition. nih.gov For instance, in competitive inhibition, the apparent Km increases while Vmax remains unchanged. uobaghdad.edu.iq

The following table outlines the kinetic effects of different types of reversible enzyme inhibitors. uobaghdad.edu.iq

| Type of Inhibitor | Kinetic Effect |

| Competitive | Binds to the catalytic site, competing with the substrate. Vmax is unchanged; Km is increased. |

| Non-competitive | Binds to a site other than the catalytic site. Km appears unaltered; Vmax is decreased. |

This table provides a concise summary of the key characteristics of competitive and non-competitive enzyme inhibition, which are crucial for understanding the mechanism of action of inhibitors like benzohydrazide derivatives. uobaghdad.edu.iq

Studies on benzohydrazide derivatives have identified them as inhibitors of various enzymes. For example, certain uracil (B121893) derivatives with a benzohydrazide-like structure act as competitive inhibitors of human carbonic anhydrase I and II. researchgate.net

Pharmacophore Modeling for Rational Design

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. nih.govdovepress.com A pharmacophore model can be used as a query to search large chemical databases for new compounds with the potential for similar biological activity. researchgate.net

The process of pharmacophore modeling typically involves the following steps:

Selection of a training set of active compounds: A diverse set of molecules with known biological activity against the target of interest is chosen.

Conformational analysis: The possible three-dimensional conformations of each molecule in the training set are generated.

Feature identification: Common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, are identified.

Pharmacophore generation and validation: A model representing the spatial arrangement of these features is created and then validated for its ability to distinguish active from inactive compounds.

Pharmacophore models can be developed based on the structure of known ligands (ligand-based) or the structure of the biological target's active site (structure-based). researchgate.net These models are instrumental in guiding the optimization of lead compounds by suggesting modifications that are likely to enhance their activity. nih.gov Furthermore, pharmacophore modeling can be combined with other computational techniques like molecular docking to improve the efficiency of virtual screening. nih.gov

Future Research Directions and Potential Applications of 2 Bromo N 2 Chloroacetyl Benzohydrazide

Exploration of Novel Synthetic Pathways and Derivatizations for Enhanced Biological Profiles

Future research into 2-bromo-N'-(2-chloroacetyl)benzohydrazide is likely to focus on the development of innovative synthetic methodologies and the creation of a diverse library of its derivatives. The core benzohydrazide (B10538) structure is typically synthesized through the condensation of a substituted benzoic acid or its ester with hydrazine (B178648) hydrate (B1144303). thepharmajournal.comresearchgate.net For this compound, this would involve the reaction of 2-bromobenzohydrazide (B1329780) with chloroacetyl chloride.

The exploration of novel synthetic routes could involve microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for similar hydrazide-hydrazone derivatives. pensoft.net Furthermore, the development of one-pot synthesis protocols could enhance the efficiency and scalability of producing this compound and its analogs.

A significant area of future research will be the derivatization of the parent molecule to enhance its biological activity. The inherent reactivity of the chloroacetyl group provides a convenient handle for introducing a wide array of functional groups through nucleophilic substitution. This could lead to the synthesis of new sulfide (B99878) compounds, which have demonstrated potent antimicrobial and antioxidant activities in other benzohydrazide derivatives. scielo.org.za

Moreover, the bromine atom on the phenyl ring can be modified through various cross-coupling reactions, allowing for the introduction of different substituents to probe structure-activity relationships (SAR). Studies on other bromo-benzohydrazides have shown that the nature and position of substituents on the aromatic ring significantly influence their anticancer and antimicrobial properties. nih.govresearchgate.net By systematically modifying both the chloroacetyl and the bromo-benzoyl moieties, researchers can aim to optimize the compound's interaction with biological targets.

Table 1: Potential Derivatization Strategies for this compound

| Modification Site | Potential Reagents/Reactions | Desired Outcome |

| Chloroacetyl group | Thiols, amines, phenols | Introduction of diverse functional groups to modulate solubility, lipophilicity, and target binding. |

| Bromo-phenyl ring | Suzuki, Heck, Sonogashira cross-coupling | Introduction of aryl, vinyl, or alkynyl groups to explore new chemical space and enhance biological activity. |

| Hydrazide linker | Condensation with aldehydes/ketones | Formation of hydrazones with a wide range of biological activities, including antimicrobial and anticancer effects. |

Advanced Computational Modeling for Predictive Design and Optimization of Activity

Computational chemistry will undoubtedly play a pivotal role in guiding the future development of this compound derivatives. Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the compound's mechanism of action and help in the rational design of more potent analogs.

Molecular docking studies can be employed to predict the binding affinity and interaction patterns of this compound and its derivatives with various biological targets. pensoft.netnih.govresearchgate.netd-nb.info For instance, docking simulations could explore its potential as an inhibitor of enzymes like carbonic anhydrase or VEGFR-2 tyrosine kinase, which are implicated in various diseases. semanticscholar.orgnih.gov

QSAR studies can establish a mathematical relationship between the physicochemical properties of a series of derivatives and their biological activity. nih.govresearchgate.netnih.gov This can help identify the key structural features that contribute to the desired therapeutic effect, thereby guiding the synthesis of new compounds with improved activity. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule enhances its antimicrobial potency.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial computational tool that can be used to assess the drug-likeness of newly designed derivatives at an early stage. nih.gov This helps in prioritizing the synthesis of compounds with favorable pharmacokinetic and safety profiles, thereby reducing the time and cost associated with drug development.

Interdisciplinary Research Collaborations for Comprehensive Evaluation

To fully unlock the potential of this compound, interdisciplinary collaborations are essential. The complexity of modern drug discovery necessitates a multifaceted approach that integrates expertise from various scientific fields.

Collaborations between synthetic organic chemists and computational chemists will be crucial for the rational design and efficient synthesis of novel derivatives with predicted biological activity. nih.gov Biologists and pharmacologists will then be needed to perform comprehensive in vitro and in vivo evaluations of these compounds to determine their efficacy and mechanism of action. jchr.orgmdpi.com

Furthermore, collaborations with structural biologists can provide high-resolution crystal structures of the compound or its derivatives bound to their biological targets. This information is invaluable for understanding the molecular basis of its activity and for the structure-based design of even more potent and selective molecules.

The development of this compound could also benefit from partnerships with material scientists to explore novel drug delivery systems. Encapsulating the compound in nanoparticles or other delivery vehicles could improve its solubility, stability, and bioavailability, leading to enhanced therapeutic outcomes.

Contribution to Fundamental Chemical Biology and Early-Stage Drug Discovery Efforts

Beyond its potential as a therapeutic agent, this compound can serve as a valuable tool in fundamental chemical biology research. Its reactive chloroacetyl group makes it a potential candidate for use as a chemical probe to identify and study new biological targets. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, researchers could use this compound to label and isolate its binding partners within a cell, a technique known as activity-based protein profiling.

In the realm of early-stage drug discovery, this compound represents a promising starting point for the development of new therapeutic agents. nih.govhygeiajournal.comresearchgate.net The benzohydrazide scaffold is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. thepharmajournal.comscielo.org.za Preliminary screening of this compound and its derivatives against a panel of biological targets could uncover novel therapeutic applications.

The structural simplicity and synthetic tractability of this compound make it an attractive candidate for high-throughput screening campaigns. The generation of a diverse library of its derivatives, coupled with advanced screening technologies, could accelerate the identification of lead compounds for various diseases.

常见问题

Q. What are the most reliable synthetic routes for 2-bromo-N'-(2-chloroacetyl)benzohydrazide, and how can purity be optimized?

The compound is typically synthesized via condensation reactions between 2-bromobenzohydrazide and chloroacetyl chloride derivatives under mild conditions. A green synthesis approach using methanol as a solvent and room-temperature stirring (30–60 minutes) yields high-purity products . Purity optimization involves recrystallization from ethanol or methanol and validation via elemental analysis (C, H, N), IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), and NMR (distinct hydrazide NH peaks at δ 10–12 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- IR spectroscopy : Identifies functional groups (e.g., amide C=O, hydrazide N-H).

- NMR (¹H/¹³C) : Confirms proton environments and aromatic substitution patterns.

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and coordination geometry (e.g., octahedral Co(II) complexes with NOO donor ligands) .

- UV-Vis spectroscopy : Monitors electronic transitions in catalytic or biological studies .

Q. What are the primary applications of this compound in catalysis?

It serves as a precursor for Schiff base ligands in transition metal complexes (e.g., Co(II), V(V)), which catalyze olefin epoxidation with >80% yield for styrenes. The catalytic efficiency is enhanced by hydrogen peroxide activation via peroxymonocarbonate intermediates .

Advanced Research Questions

Q. How do kinetic and thermodynamic analyses explain its antioxidant mechanisms?

Experimental studies using DPPH/ABTS assays and density functional theory (DFT) calculations reveal that the SPLET (Sequential Proton-Loss Electron Transfer) mechanism dominates in polar solvents, while HAA (Hydrogen Atom Transfer) competes in non-polar environments. The hydrazide nitrogen is the primary radical scavenging site, with derivatives containing three phenolic -OH groups showing the highest activity .

Q. What structural features enhance catalytic performance in epoxidation reactions?

- Electron-withdrawing substituents (e.g., -Br, -Cl) increase Lewis acidity at the metal center, improving oxidant activation.

- Ligand flexibility : Tridentate Schiff base ligands derived from 2-bromo-N'-(2-hydroxy-5-methylbenzylidene)benzohydrazide enable optimal substrate coordination in Co(II) complexes .

- Comparative studies show vanadium complexes outperform Co(II) in turnover frequency (TOF) due to stronger metal-oxo bonding .

Q. How do computational methods (DFT, molecular docking) validate experimental bioactivity data?

- DFT : Calculates redox potentials and frontier molecular orbitals to predict radical scavenging efficiency, correlating with experimental IC₅₀ values .

- Molecular docking : Simulates binding interactions with enzymes (e.g., acetylcholinesterase) to identify key residues (e.g., Trp286, Phe295) for inhibitor design .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

- Antioxidant vs. pro-oxidant effects : Some derivatives show concentration-dependent duality (scavenging at low concentrations, ROS generation at high concentrations). Resolution requires ROS quantification (e.g., fluorescence probes like DCFH-DA) .

- Antibacterial selectivity : Cu(II) complexes exhibit broader Gram-negative activity than Ni(II)/Co(II) analogs. Mechanistic studies (membrane permeabilization assays) clarify these differences .

Q. What pharmacokinetic parameters influence its potential as a drug candidate?

- ADMET profiles : Moderate LogP values (~2.5) suggest balanced solubility and permeability.

- Metabolic stability : In vitro microsomal assays reveal susceptibility to CYP450 oxidation, necessitating structural modifications (e.g., -OCH₃ substitution) .

Methodological Considerations

Q. How can researchers design experiments to mitigate synthetic byproducts?

- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.

- Byproduct identification : LC-MS or GC-MS detects chloroacetylated side products, which are minimized by stoichiometric control (1:1 molar ratio of reactants) .

Q. What strategies improve reproducibility in crystal structure determination?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。